molecular formula C8H8O3S B026679 5-Methoxy-2-sulfanylbenzoic acid CAS No. 16807-37-7

5-Methoxy-2-sulfanylbenzoic acid

Cat. No. B026679
CAS RN: 16807-37-7
M. Wt: 184.21 g/mol
InChI Key: XGRXETKKISMBSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfanylbenzoic acid derivatives involves complex reactions starting from various precursor materials. For instance, an approach to synthesize related compounds utilized readily available materials through a process that can be applied in the preparation of cardiotonic drugs like Sulmazole and Isomazole, highlighting a methodological basis for generating similar compounds (Lomov, 2019). Another study involved the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, offering insights into the synthesis processes that could potentially apply to 5-Methoxy-2-sulfanylbenzoic acid (Watanabe et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfanylbenzoic acid derivatives has been explored through various spectroscopic techniques. The structural diversity of organotin complexes with similar compounds indicates a broad range of potential interactions and structural configurations, which could provide a framework for understanding the molecular structure of 5-Methoxy-2-sulfanylbenzoic acid (Ma et al., 2005).

Chemical Reactions and Properties

Sulfanylbenzoic acid derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional versatility. For instance, certain derivatives undergo transformations under acid catalysis, leading to unexpected products, which underscores the chemical reactivity of sulfanyl groups in benzoic acid derivatives (Nedolya et al., 2018).

Scientific Research Applications

Synthesis Applications

5-Methoxy-2-sulfanylbenzoic acid has been used in various synthesis applications. For instance, it's an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole. Lomov (2019) developed alternative approaches for its synthesis with total yields of 17% and 37% (Lomov, 2019). Furthermore, Watanabe et al. (2010) investigated its use in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which have applications in chemiluminescence (Watanabe et al., 2010).

Analytical Chemistry

In the field of analytical chemistry, Bertorello (1967) reported the use of 5-Methoxy-2-sulfanylbenzoic acid in the quantitative determination of various compounds in an acid aqueous medium (Bertorello, 1967). This showcases its role in enhancing analytical methods.

Biochemical Studies

Ellman (1959) synthesized a water-soluble aromatic disulfide from 5-Methoxy-2-sulfanylbenzoic acid, which proved useful in determining sulfhydryl groups in biological materials (Ellman, 1959). This application is significant in biochemical research, particularly in studying protein structures and functions.

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with 5-Methoxy-2-sulfanylbenzoic acid. These derivatives show potential for use as Type II photosensitizers in the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Environmental Chemistry

Negreira et al. (2009) developed a method for the determination of hydroxylated benzophenone UV absorbers in environmental water samples, where 5-Methoxy-2-sulfanylbenzoic acid played a role in the extraction and detection process (Negreira et al., 2009).

Safety And Hazards

While specific safety and hazard information for “5-Methoxy-2-sulfanylbenzoic acid” was not found, it’s generally recommended to avoid breathing in chemical dust, avoid contact with skin and eyes, and use personal protective equipment when handling chemicals .

properties

IUPAC Name

5-methoxy-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-11-5-2-3-7(12)6(4-5)8(9)10/h2-4,12H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRXETKKISMBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321276
Record name 5-Methoxy-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-sulfanylbenzoic acid

CAS RN

16807-37-7
Record name 16807-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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